4-bromo-1H-indol-7-ol is a chemical compound that belongs to the indole family, a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. The structure of this compound features a bromine atom at the fourth position of the indole ring and a hydroxyl group at the seventh position. This unique configuration contributes to its potential biological activities and applications in scientific research, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
4-bromo-1H-indol-7-ol can be synthesized through various chemical methods, primarily involving bromination reactions. The compound is often produced in laboratory settings for research purposes and may also be available from chemical suppliers specializing in indole derivatives.
This compound is classified as an indole derivative, which is known for its diverse biological activities. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of 4-bromo-1H-indol-7-ol typically involves the bromination of 1H-indol-7-ol. Common reagents include bromine or N-bromosuccinimide (NBS), often used in solvents such as acetic acid or dichloromethane. The reaction conditions must be carefully controlled to ensure selective bromination at the fourth position.
The molecular formula for 4-bromo-1H-indol-7-ol is CHBrNO, with a molecular weight of approximately 216.05 g/mol. The structural representation highlights the bromine atom at position four and the hydroxyl group at position seven on the indole framework.
4-bromo-1H-indol-7-ol can undergo various chemical transformations:
The mechanism of action for 4-bromo-1H-indol-7-ol involves its interaction with various biological targets, leading to multiple pharmacological effects. Indole derivatives are known to influence several biochemical pathways, contributing to their broad spectrum of biological activities.
Research indicates that this compound may exhibit:
4-bromo-1H-indol-7-ol appears as a solid with moderate solubility in organic solvents. Its melting point and boiling point are essential for determining its stability under various conditions.
Key chemical properties include:
Relevant data includes:
These properties influence its behavior in biological systems and during chemical reactions .
4-bromo-1H-indol-7-ol has potential applications in various fields:
The compound's unique structure allows it to serve as a valuable tool in both medicinal chemistry and biological research contexts .
The molecular architecture of 4-bromo-1H-indol-7-ol exhibits several distinctive features that dictate its chemical behavior and supramolecular organization. X-ray crystallographic analyses of closely related brominated indoles reveal significant distortions from planarity within the indole scaffold. For example, in (4-bromophenyl)(1H-indol-7-yl)methanone, the dihedral angle between the indole ring system and attached benzene ring measures 50.13(5)°, demonstrating how bromine substitution influences three-dimensional conformation . This angular distortion creates a chiral molecular environment even in the absence of chiral centers, potentially enhancing biomolecular recognition capabilities.
Table 1: Crystallographic Parameters of Representative Brominated Indoles
Compound | Crystal System | Dihedral Angle (°) | Unit Cell Dimensions | Hydrogen Bonding |
---|---|---|---|---|
(4-Bromophenyl)(1H-indol-7-yl)methanone | Monoclinic | 50.13(5)° | a=11.3241Å, b=7.4651Å, c=14.9579Å, β=103.100° | N-H⋯O dimers (2.14Å) |
1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol | Monoclinic | - | a=31.437Å, b=5.5224Å, c=16.6545Å, β=94.703° | O-H⋯N/O-H⋯O networks [5] |
The presence of both electron-withdrawing bromine (C4 position) and electron-donating hydroxyl (C7 position) substituents creates a complex electronic landscape. Bromine exerts a strong inductive effect that reduces electron density at C3 and C5 positions, while the C7 hydroxyl group enhances electron density at C6 and C7 positions. This polarized electronic configuration facilitates regioselective electrophilic substitutions at C6 and electrophile-dependent reactivity at C2 [8]. The hydrogen-bonding capacity of the C7 hydroxyl further contributes to molecular self-assembly, as evidenced by the centrosymmetric dimer formation through N-H⋯O bonds (2.14Å) observed in brominated indole crystal structures . These robust hydrogen-bonding networks (R₂²(12) motifs) demonstrate how 4-bromo-1H-indol-7-ol and its analogs utilize both halogen and hydrogen bonding in crystal packing, potentially mirroring interactions with biological targets.
The compound's distinctive stereoelectronic profile enables specific interactions with biological macromolecules. Molecular docking studies of analogous bromoindoles reveal preferential binding to hydrophobic enzyme pockets through bromine-mediated van der Waals contacts, while the hydroxyl group forms critical hydrogen bonds with catalytic residues [6] [8]. This dual functionality makes 4-bromo-1H-indol-7-ol a valuable pharmacophore in drug design, particularly for targets requiring simultaneous hydrophobic and polar interactions, such as kinase active sites and GPCR binding pockets.
The development of brominated indole chemistry parallels key advancements in heterocyclic synthesis over the past century. Initial synthetic approaches to halogenated indoles emerged from foundational work by Fischer (indole synthesis, 1883) and Bischler (1892), who established methodologies that later enabled regioselective halogenation [8]. The specific targeting of C4-substituted indoles represented a significant synthetic challenge due to the inherent electronic bias of the indole ring system, which favors electrophilic substitution at C3 or C5 positions. Early 20th-century chemists developed specialized directing group strategies to overcome this limitation, culminating in the first reported syntheses of 4-bromoindoles in the 1960s through copper-mediated bromination protocols [8].
Table 2: Historical Development of Brominated Indole Chemistry
Time Period | Key Advancement | Significance |
---|---|---|
1866 | von Baeyer's reduction of oxindole to indole | Established foundational indole chemistry [8] |
1883 | Fischer indole synthesis | Enabled systematic indole ring construction [8] |
1960s | Copper-mediated bromination methods | First regioselective access to 4-bromoindoles [8] |
1980s-1990s | Transition-metal catalyzed coupling reactions | Enabled functionalization of brominated indoles [8] |
2000s-present | Biocatalytic halogenation approaches | Sustainable synthesis of halogenated indoles [8] |
The emergence of 4-bromo-1H-indol-7-ol as a compound of interest accelerated with the discovery of brominated indole natural products from marine organisms in the 1970-1980s. While 4-bromo-1H-indol-7-ol itself has not been isolated from natural sources, structurally related compounds like 5,6-dibromoindole (from Laurencia red algae) demonstrated intriguing bioactivities that stimulated synthetic interest in all possible bromination patterns on the indole scaffold [8]. This period witnessed methodological refinements in regioselective halogenation, including the development of protecting group strategies that enabled specific bromination at the C4 position and subsequent functionalization at C7.
The synthetic evolution of 4-bromo-1H-indol-7-ol accelerated with pharmaceutical industry interest in brominated indoles as kinase inhibitor scaffolds (2010s-present). For instance, the discovery that N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine derivatives function as potent pan-HER inhibitors highlighted the therapeutic relevance of appropriately substituted bromoindoles [6]. This application leveraged the bromine atom both as a hydrogen bond acceptor and as a steric director that influences molecular conformation in biological binding pockets. Contemporary synthetic approaches increasingly emphasize sustainable methodologies, including enzymatic halogenation using engineered tryptophan halogenases that offer improved regiocontrol over traditional chemical methods [8].
Despite significant advances, several fundamental questions regarding 4-bromo-1H-indol-7-ol's biochemical behavior remain unresolved. A primary knowledge gap exists in understanding the compound's metabolic fate and potential as an aryl hydrocarbon receptor (AhR) modulator. Recent studies of structurally similar halogenated indoles demonstrate concentration-dependent AhR activation with high efficacy (EC₅₀ values 0.5-5 μM), triggering formation of AhR-ARNT heterodimers and subsequent binding to CYP1A1 promoter regions [8]. However, the specific impact of the 4-bromo,7-hydroxy substitution pattern on AhR binding affinity and downstream transcriptional activity remains uncharacterized. Comparative studies with 5-bromo-4-chloro-1H-indol-3-ol suggest that halogen positioning significantly influences receptor activation profiles, but predictive models for 4-bromo-1H-indol-7-ol are lacking [8].
Table 3: Key Research Questions in 4-Bromo-1H-Indol-7-Ol Biochemistry
Research Domain | Unresolved Questions | Experimental Approaches |
---|---|---|
Biosynthesis & Green Chemistry | Can plant-based biosystems be engineered for sustainable production? | Metabolic pathway engineering with tryptophan halogenases [8] |
Therapeutic Mechanism | What is the structure-activity relationship for kinase inhibition? | Synthesis of analogs; kinome-wide screening [6] |
Chemical Ecology | Does it function as a chemical defense agent in marine organisms? | Ecological surveys; chemical defense assays [8] |
Materials Science | Can it serve as a precursor for organic semiconductors? | Electrochemical characterization; thin-film studies [8] |
Supramolecular Chemistry | How do Br/OH groups direct self-assembly? | X-ray crystallography; computational modeling [5] |
The compound's potential as a versatile synthetic building block remains underexploited. While cross-coupling reactions of 4-bromo-1H-indol-7-ol could generate molecular diversity at the C4 position, the compatibility of such transformations with the sensitive C7 hydroxyl group requires systematic investigation. Palladium-catalyzed couplings (e.g., Suzuki, Heck) commonly employed with brominated indoles often require protective group strategies when hydroxyl substituents are present [6] [8]. Developing orthogonal reaction conditions that preserve the phenolic functionality while enabling C4 derivatization represents a significant synthetic challenge with substantial payoff potential for medicinal chemistry applications.
The ecological significance and possible natural occurrence of 4-bromo-1H-indol-7-ol warrant expanded investigation. While numerous brominated indoles have been isolated from marine invertebrates and microbial sources, the specific 4-bromo,7-hydroxy substitution pattern has not been reported in natural products. This absence raises intriguing questions about biosynthetic constraints versus detection limitations. Recent advances in marine metabolomics employing high-sensitivity mass spectrometry (HRMS/MS) and NMR-based dereplication could clarify whether this compound exists in nature or represents a uniquely synthetic chemotype [8]. Additionally, the compound's potential allelopathic or chemical defense functions in competitive ecosystems remain completely unexplored.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: